7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pyrazolopyrimidine derivative with a molecular formula of C9H9N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a suitable pyrazolopyrimidine derivative with a carboxylic acid derivative in the presence of a dehydrating agent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that pyrazolopyrimidines can exhibit biological activity, including antitumor properties. This compound may be used in the development of new therapeutic agents.
Medicine: The potential medicinal applications of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid include its use as a precursor for drug development. Its derivatives may be explored for their pharmacological properties.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness: 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the hydroxyl group at the 7-position, which can influence its reactivity and biological activity compared to similar compounds without this group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
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Properties
IUPAC Name |
5,6-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-4-5(2)11-7-6(9(14)15)3-10-12(7)8(4)13/h3,10H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYAXUWROIVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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